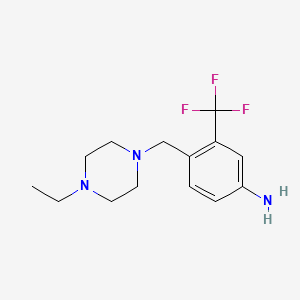

4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Strategies for 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a specialized aromatic amine of significant interest in medicinal chemistry. The molecule's architecture, which combines a trifluoromethyl-substituted aniline core with an N-ethylpiperazine moiety, makes it a valuable and versatile building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group enhances metabolic stability and modulates electronic properties, while the piperazine ring provides a key point for derivatization and improves pharmacokinetic profiles. This guide details the compound's physicochemical properties, provides a plausible and detailed synthetic route grounded in established chemical principles for analogous structures, and discusses its reactivity and applications, particularly as a key intermediate in the development of kinase inhibitors for targeted cancer therapies.

Molecular Identity and Physicochemical Profile

This compound is identified by the CAS Number 630125-91-6.[1][2][3] Its structure is characterized by three key functional domains: the aniline ring, the electron-withdrawing trifluoromethyl (CF₃) group, and the basic N-ethylpiperazine side chain.

Caption: Chemical Structure of the title compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 630125-91-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀F₃N₃ | [1][4] |

| Molecular Weight | 287.33 g/mol | [1][4] |

| Appearance | Predicted: White to off-white crystalline powder | Inferred from methyl analog[5] |

| Solubility | Predicted: Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | Inferred from methyl analog[5] |

| pKa (most basic) | Predicted: ~8.5-9.5 | Estimated for the piperazine tertiary amine |

Causality Note: The predicted physical state and solubility are based on the well-characterized methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8).[5] The substitution of a methyl with an ethyl group is not expected to drastically alter these macroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the aniline nitrogen (pKa ~2-3), making the distal tertiary amine of the ethylpiperazine moiety the most basic site on the molecule.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific experimental data for the ethyl derivative is not publicly available, a reliable prediction can be made based on the known spectra of its methyl analog and standard principles of spectroscopy.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Aniline -NH₂ | ~3.8 (broad s) | - | Labile protons, broad signal. |

| Aromatic CH (H-5) | ~7.2-7.3 (d) | ~128-130 | Ortho to CF₃ group. |

| Aromatic CH (H-2) | ~6.9 (s) | ~115-117 | Between two substituents. |

| Aromatic CH (H-6) | ~6.7-6.8 (d) | ~112-114 | Ortho to NH₂ group. |

| Benzylic -CH₂- | ~3.5 (s) | ~55-58 | Deshielded by aromatic ring and nitrogen. |

| Piperazine -CH₂- | ~2.4-2.6 (broad m) | ~52-54 (N-CH₂) & ~48-50 (N-CH₂) | Complex multiplet for the 8 piperazine protons. |

| Ethyl -CH₂- | ~2.4 (q) | ~52-53 | Quartet coupled to methyl protons. |

| Ethyl -CH₃ | ~1.1 (t) | ~11-13 | Triplet coupled to methylene protons. |

| Aromatic C-NH₂ | - | ~145-147 | Quaternary carbon attached to nitrogen. |

| Aromatic C-CF₃ | - | ~125-127 (q, J ≈ 30-35 Hz) | Carbon-fluorine coupling observed. |

| Aromatic C-CH₂ | - | ~130-132 | Quaternary carbon. |

| CF₃ | - | ~124 (q, J ≈ 270-275 Hz) | Strong quartet signal due to C-F coupling. |

-

¹⁹F NMR: A singlet is expected around -60 to -65 ppm, characteristic of a benzotrifluoride group.

-

Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be observed at m/z 288.3. Key fragmentation pathways would likely involve the benzylic C-N bond cleavage, leading to fragments corresponding to the ethylpiperazine cation and the trifluoromethyl-substituted benzyl cation.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for any compound intended for drug development. While multiple routes are conceivable, a highly plausible pathway can be designed based on established methods for the synthesis of the analogous methyl-piperazine derivative.[6][7][9] The proposed route involves the initial formation of the C-N bond between the piperazine and the benzyl moiety, followed by the reduction of a nitro group to the target aniline.

Proposed Synthetic Workflow

Caption: Plausible 3-step synthesis pathway.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure adapted from literature precedents for similar molecules.[6][7] It is designed as a self-validating system with suggested in-process controls.

Step 1: Synthesis of 4-(Bromomethyl)-1-nitro-2-(trifluoromethyl)benzene

-

To a solution of 1-nitro-2-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq).

-

Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Heat the reaction mixture to reflux (approx. 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.

-

Causality: This is a standard Wohl-Ziegler benzylic bromination. The radical initiator (AIBN) is required to initiate the reaction, and NBS serves as the bromine source, which is easier and safer to handle than elemental bromine.

-

Step 2: Synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Dissolve the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in acetonitrile (MeCN).

-

Add 1-ethylpiperazine (1.2 eq) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a proton scavenger.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the product spot.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under vacuum.

-

Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the desired intermediate.

-

Causality: This is a standard Sₙ2 nucleophilic substitution. The tertiary amine of 1-ethylpiperazine acts as the nucleophile, displacing the bromide. The base is essential to neutralize the HBr formed, preventing the protonation and deactivation of the nucleophile.

-

Step 3: Synthesis of this compound

-

Suspend 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq).

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC or LC-MS for the complete consumption of the nitro compound.

-

After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product. Purity can be assessed by HPLC and NMR.

-

Causality: This is a classic Béchamp reduction, a heterogeneous reaction that is highly effective for converting aromatic nitro groups to anilines. It is a cost-effective and industrially viable method that avoids the need for high-pressure hydrogenation with catalysts like Raney Nickel or Palladium on carbon, which can sometimes be less selective.[6][7]

-

Chemical Reactivity and Applications in Drug Discovery

The molecule's distinct functional groups dictate its reactivity and utility as a synthetic intermediate.

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation to form amides, alkylation, and diazotization. This position is the most common site for coupling with other molecular fragments in drug synthesis.

-

Piperazine Moiety: Both nitrogen atoms are basic and nucleophilic. The tertiary amine can be protonated to form salts, which is often done to improve the aqueous solubility and handling of the final drug substance.

-

Trifluoromethylated Ring: The CF₃ group is a powerful electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. Its primary role in drug design is to block metabolic oxidation at the adjacent position and to increase the lipophilicity and binding affinity of the molecule.[10]

This scaffold is a cornerstone in the design of kinase inhibitors. The methyl analog, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, is a well-documented key intermediate in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[9] It is also a building block for inhibitors of ABL kinase and RET kinase, which are implicated in various cancers.[11][12] The ethyl derivative serves the same strategic purpose, allowing for fine-tuning of the steric and electronic properties of the final drug candidate to optimize potency and selectivity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicology data is not available, compounds of this class (aromatic amines, fluorinated compounds) should be treated as potentially harmful if inhaled, ingested, or in contact with skin.[13] The parent compound, 4-(trifluoromethyl)aniline, is known to be harmful and an irritant.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. ivychem.com [ivychem.com]

- 4. This compound | 630125-91-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 8. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline(694499-26-8) 1H NMR spectrum [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. jelsciences.com [jelsciences.com]

- 11. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline: A Key Intermediate in Kinase Inhibitor Synthesis

This technical guide provides a comprehensive overview of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical building block in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, properties, and applications in medicinal chemistry.

Introduction: The Significance of a Fluorinated Aniline Derivative

This compound has emerged as a molecule of significant interest within the pharmaceutical industry. Its unique structural features—a trifluoromethyl group ortho to an aniline nitrogen and a substituted piperazine moiety—confer desirable properties for kinase inhibition. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the ethylpiperazine group often improves solubility and pharmacokinetic profiles of the final drug candidate. This guide will delve into the technical details that make this compound a valuable intermediate in the synthesis of potent and selective kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug discovery.

| Property | Value | Source |

| CAS Number | 630125-91-6 | [1][2][3] |

| Molecular Formula | C14H20F3N3 | [1][3] |

| Molecular Weight | 287.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder (typical for similar compounds) | [4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water (inferred from methyl analog) | [4] |

| Storage | Stable under nitrogen atmosphere at 2-8°C (recommended for similar compounds) | [4] |

Synthesis of this compound

The synthesis of this aniline derivative can be approached through a multi-step process, typically involving the introduction of the piperazine moiety followed by the reduction of a nitro group to the key aniline functionality. While specific literature on the ethyl derivative is less common, a well-established route for the analogous methyl derivative provides a reliable blueprint.

A plausible and efficient synthetic pathway initiates from a commercially available substituted nitrotoluene. The key steps involve a bromination of the benzylic position, followed by a nucleophilic substitution with N-ethylpiperazine, and finally, a reduction of the nitro group.

Experimental Protocol: A Representative Synthesis

Step 1: Benzylic Bromination of 1-methyl-4-nitro-2-(trifluoromethyl)benzene

-

To a solution of 1-methyl-4-nitro-2-(trifluoromethyl)benzene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with N-Ethylpiperazine

-

Dissolve the crude 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene in a polar aprotic solvent such as acetonitrile or DMF.

-

Add N-ethylpiperazine and a non-nucleophilic base like triethylamine or diisopropylethylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in a protic solvent like methanol or ethanol.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon under a hydrogen atmosphere.[5][6] Alternatively, chemical reduction using reagents like iron powder in the presence of an acid (e.g., ammonium chloride) can be employed.[7]

-

Monitor the reaction until the nitro group is fully reduced to the amine.

-

Filter off the catalyst (if used) and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound with high purity.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Mechanism of Action and Applications in Drug Discovery

The primary utility of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

This aniline derivative is frequently incorporated into molecules that target the ATP-binding pocket of kinases. The aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase, a common feature of many Type I and Type II kinase inhibitors. The trifluoromethyl group often provides beneficial electronic properties and can contribute to increased binding affinity and metabolic stability. The ethylpiperazine moiety typically extends into a more solvent-exposed region, where it can be tailored to improve solubility and pharmacokinetic properties.

A notable example of a drug synthesized using a similar core structure is Ponatinib, a multi-targeted tyrosine kinase inhibitor. The core aniline structure is crucial for its inhibitory activity against various kinases, including the mutated forms of BCR-ABL that are resistant to other therapies.

Illustrative Kinase Inhibition Pathway

Caption: Role of kinase inhibitors in blocking oncogenic signaling pathways.

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure allows for its strategic incorporation into a variety of kinase inhibitor scaffolds. The synthetic accessibility, coupled with the beneficial physicochemical properties it imparts to the final drug molecules, ensures its continued relevance in the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. This guide provides a foundational understanding for researchers to leverage the full potential of this important chemical entity.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | 630125-91-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

Biological activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

An In-Depth Technical Guide on the Biological Activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this document serves as a comprehensive technical guide into the biological significance of this compound. While direct, extensive biological studies on this specific ethyl-substituted molecule are not widely published, its structural architecture is emblematic of a "privileged scaffold" in modern medicinal chemistry. Its close chemical cousin, the methyl analog, is a cornerstone intermediate in the synthesis of potent kinase inhibitors.

This guide, therefore, adopts a scientifically rigorous and logically inferred approach. We will dissect the known biological activities of its closest analogs and the broader class of trifluoromethylphenyl-piperazine compounds to build a robust hypothesis for the potential therapeutic applications of the title compound. We will explore the causal relationships between its structural motifs and predicted biological function, provide detailed experimental protocols for its characterization, and present a framework for its potential integration into drug discovery pipelines.

Introduction to the Molecular Architecture and Rationale for Interest

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 630125-91-6[1]

-

Molecular Formula: C₁₄H₂₀F₃N₃[1]

-

Molecular Weight: 287.33 g/mol [1]

The molecule is characterized by three key functional domains, each contributing to its potential biological activity:

-

3-(Trifluoromethyl)aniline Core: The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is highly electron-withdrawing and significantly increases the lipophilicity of the aniline ring. This enhancement in metabolic stability and membrane permeability is a sought-after feature in drug design.[2] The aniline amine group provides a critical handle for further chemical modification, often forming the basis for amide or urea linkages in more complex drug molecules.

-

Piperazine Ring: This six-membered heterocyclic amine is a ubiquitous scaffold in medicinal chemistry.[3] Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of solubility, basicity, and receptor interactions. The piperazine ring is a common feature in many classes of drugs, including antipsychotics, antihistamines, and, most relevant to this discussion, kinase inhibitors.

-

N-Ethyl Substitution: The ethyl group on the distal nitrogen of the piperazine ring represents a key modification from its more commonly cited methyl analog (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, CAS: 694499-26-8).[4] Structure-activity relationship (SAR) studies on piperazine-containing compounds often reveal that the size and nature of this alkyl substituent can significantly modulate target binding affinity, selectivity, and pharmacokinetic properties.[5]

Inferred Biological Activity: A Focus on Kinase Inhibition

The most compelling hypothesis for the biological activity of this compound is its role as a key intermediate in the synthesis of protein kinase inhibitors. This inference is strongly supported by the extensive use of its methyl analog in the development of several clinically important drugs.

Evidence from the Methyl Analog: A Precursor to Potent Therapeutics

The methyl analog is a documented intermediate in the synthesis of:

-

Ponatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Ponatinib is designed to inhibit the BCR-ABL fusion protein, including the T315I mutation that confers resistance to other tyrosine kinase inhibitors.

-

ABL Kinase Inhibitors: Several research programs have utilized the methyl analog to develop novel inhibitors of ABL kinase, aiming to overcome resistance mechanisms observed with existing therapies.[6]

-

RET Kinase Inhibitors: This scaffold is also integral to the development of inhibitors targeting the RET (Rearranged during Transfection) proto-oncogene, which is implicated in various cancers, including thyroid and non-small cell lung cancer.[7][8]

-

mTOR Inhibitors: The broader trifluoromethylphenyl-piperazine scaffold has been successfully employed to create potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[9][10]

The consistent use of this core structure to target different kinases underscores its value as a "hinge-binding" motif, a common feature of ATP-competitive kinase inhibitors.

Hypothesized Mechanism of Action in a Kinase Inhibitor Context

When incorporated into a larger drug molecule, the this compound moiety is predicted to play a crucial role in binding to the ATP-binding pocket of a target kinase. The aniline nitrogen would likely form a critical hydrogen bond with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.

The trifluoromethyl group would be oriented to project into a hydrophobic pocket within the ATP-binding site, contributing to the overall binding affinity. The ethylpiperazine group typically extends out towards the solvent-exposed region of the kinase, where it can be modified to enhance solubility and fine-tune interactions with the protein surface.

Below is a conceptual diagram illustrating the potential downstream effects of inhibiting a key signaling pathway, such as the BCR-ABL pathway in CML.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 6. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylaniline Moiety: From Chemical Curiosity to Cornerstone of Modern Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a central pillar of modern medicinal chemistry, and no functional group exemplifies this paradigm shift more than the trifluoromethyl (-CF3) group.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—have transformed countless lead compounds into successful therapeutics.[1][3] This guide delves into the discovery and application of trifluoromethylaniline (TFA) derivatives, a scaffold that leverages the power of the -CF3 group to create highly effective and targeted drugs. We will explore the causality behind the success of TFA-containing drugs, detail the experimental protocols used in their development, and provide field-proven insights from the perspective of a Senior Application Scientist.

The Trifluoromethyl Group: A Bioisosteric Game-Changer

The utility of the trifluoromethyl group often lies in its role as a bioisostere, a substituent that can replace another functional group without significantly altering the molecule's shape, yet profoundly improving its pharmacological profile. A classic example is the replacement of the aliphatic nitro group (-NO2). While the nitro group can be crucial for binding, it is often considered metabolically labile and "non-drug-like".[4][5]

In the development of positive allosteric modulators (PAMs) for the cannabinoid CB1 receptor, researchers successfully replaced a key aliphatic nitro group with a trifluoromethyl group.[6][7] This substitution was not merely a substitution of size; it was a strategic enhancement. The resulting CF3-bearing compounds were generally more potent and, critically, showed improved in vitro metabolic stability compared to their nitro counterparts.[4][5] This highlights a core principle: the -CF3 group is not just a placeholder but an active contributor to a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Celecoxib - Targeting Inflammation with Precision

The development of Celecoxib (Celebrex®) marked a significant advancement in anti-inflammatory therapy by offering a targeted approach to pain and inflammation.[8] It is a cornerstone of the selective cyclooxygenase-2 (COX-2) inhibitor class of nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]

Inflammation and pain are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[10] The discovery of two isoforms, COX-1 (constitutively expressed for homeostatic functions like protecting the stomach lining) and COX-2 (inducible at sites of inflammation), presented a clear therapeutic target.[8]

Celecoxib's mechanism is the selective inhibition of the COX-2 enzyme.[9][11] The key to this selectivity lies in its structure. The trifluoromethylaniline-derived pyrazole core, coupled with a polar sulfonamide side chain, allows the molecule to bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme.[8][12] This pocket is absent in the COX-1 active site, thus preventing Celecoxib from inhibiting the protective functions of COX-1 at therapeutic concentrations and reducing the risk of gastrointestinal side effects common with non-selective NSAIDs.[8][12]

References

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. ClinPGx [clinpgx.org]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

The Piperazine Moiety: A Cornerstone in the Architecture of Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperazine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Its remarkable prevalence in numerous FDA-approved kinase inhibitors is not coincidental but rather a testament to its unique combination of physicochemical and structural properties. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine moiety in kinase inhibitors. We will delve into its structural significance, its impact on critical drug-like properties, and its versatile applications in medicinal chemistry. This guide will further provide detailed synthetic and experimental protocols, quantitative data on the efficacy of piperazine-containing inhibitors, and insights into overcoming clinical challenges such as off-target effects and drug resistance.

Introduction: The Rise of a Privileged Scaffold

Protein kinases, as key regulators of cellular signaling pathways, have become one of the most important classes of drug targets.[3] The development of small molecule kinase inhibitors has transformed the landscape of medicine, particularly in oncology.[4] Within this ever-expanding arsenal of targeted therapies, the piperazine motif is a recurring structural feature.[5] Its widespread use stems from a unique confluence of attributes:

-

Physicochemical Advantages: The two nitrogen atoms in the piperazine ring are basic and can be protonated at physiological pH, which significantly enhances aqueous solubility and bioavailability.[2] This is a crucial parameter for oral drug delivery.

-

Structural Rigidity and Versatility: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable scaffold. This allows for the precise spatial orientation of pharmacophoric groups to optimize interactions with the kinase active site.[2]

-

Synthetic Tractability: The nitrogen atoms of the piperazine ring are readily functionalized, making it an ideal building block for creating large and diverse chemical libraries for high-throughput screening and lead optimization.[6]

This guide will dissect the pivotal roles of the piperazine moiety, from a passive linker to an active contributor to binding affinity and selectivity, illustrated by prominent examples from the clinic.

The Multifaceted Roles of the Piperazine Moiety in Kinase Inhibitors

The piperazine ring is not merely a passive component; it actively contributes to the overall efficacy and drug-like properties of kinase inhibitors in several ways.

Enhancing Solubility and Bioavailability

A primary challenge in drug development is achieving adequate aqueous solubility for effective absorption and distribution. The basic nature of the piperazine ring (pKa values are typically in the physiological range) allows for the formation of salts, which dramatically improves solubility.[2] This is exemplified in numerous orally administered kinase inhibitors where the piperazine nitrogen is protonated in the acidic environment of the stomach, facilitating dissolution.

A Versatile Linker and Scaffold

The piperazine ring often serves as a central scaffold connecting different pharmacophoric elements of a kinase inhibitor. Its rigid conformational preference helps to optimally position these elements for binding to distinct pockets within the kinase active site.

Diagram 1: General Structure of a Piperazine-Containing Kinase Inhibitor

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 2. Structural basis of inhibitor selectivity in MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to 4-((4-Alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prominent applications of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline derivatives, with a specific focus on the well-documented methyl analog. These compounds are pivotal intermediates in the development of targeted therapeutics, particularly kinase inhibitors for oncology. This document delves into the rationale behind their structural design, key synthetic methodologies, and their role in the generation of potent pharmacological agents.

Introduction and Core Structure

The chemical scaffold of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline represents a significant pharmacophore in modern medicinal chemistry. The specific compound, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , is identified by the CAS Number: 630125-91-6 .[1][2][3][4] While this ethyl derivative is commercially available, the vast majority of publicly accessible scientific literature and developmental studies focus on its close structural analog, 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS Number: 694499-26-8) .[5][6][7] Due to the wealth of available data, this guide will primarily focus on the methyl analog as a representative of this class of compounds, providing invaluable insights that are largely transferable to the ethyl derivative and other similar structures.

The core structure combines several key features that contribute to its utility in drug design:

-

Trifluoromethyl Group: This electron-withdrawing group enhances metabolic stability and can modulate the pKa of the adjacent aniline nitrogen. Its lipophilicity can also improve cell membrane permeability.

-

Aniline Moiety: The primary amine serves as a crucial synthetic handle for subsequent coupling reactions, enabling the construction of more complex drug molecules.

-

Piperazine Ring: This feature often improves aqueous solubility and provides a versatile point for modification to fine-tune pharmacokinetic properties. The basic nitrogen can form salts, aiding in formulation.

-

Alkyl Group (Methyl/Ethyl): The nature of the alkyl substituent on the piperazine can influence potency, selectivity, and metabolic profile.

Below is a summary of the key identifiers for both the ethyl and methyl analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 630125-91-6 | C14H20F3N3 | 287.33[1] |

| 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 | C13H18F3N3 | 273.30[6] |

Synthesis and Manufacturing

The synthesis of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a multi-step process that has been optimized for yield and purity.[6] A common and efficient route involves the reduction of a nitro precursor.[6]

General Synthetic Workflow

A prevalent synthetic strategy is outlined below. This approach is advantageous due to the commercial availability of starting materials and the robustness of the chemical transformations.

Caption: Generalized synthetic pathway for 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

Detailed Experimental Protocol: Nitro Reduction Method

This protocol is a representative example of the final reduction step.[6][8]

Objective: To synthesize 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline from its nitro precursor.

Materials:

-

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

-

Methanol (MeOH)

-

Raney Nickel

-

Hydrogen gas (H2)

-

Celite

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 1-methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (e.g., 1.5 g, 5 mmol) in methanol (250 mL).

-

Catalyst Addition: Carefully add Raney Nickel (e.g., 0.15 g, 10 wt%) to the solution.

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., 50 psi) for 24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the desired product, 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[8]

Self-Validation: The success of the synthesis can be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry (MS) to verify the structure and purity of the final product.[8]

Physicochemical Properties and Handling

Understanding the physicochemical properties of this intermediate is crucial for its proper handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 128-132°C | [7] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water. | [7] |

| Storage | Stable under a nitrogen atmosphere at 2-8°C. | [7] |

| pKa (Predicted) | 7.55 ± 0.10 | [5] |

Handling Precautions: As with many amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood.

Role in Drug Discovery and Development

The primary application of 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline derivatives is as a key building block in the synthesis of kinase inhibitors for cancer therapy.[7] The aniline moiety provides a nucleophilic site for coupling with various heterocyclic scaffolds, which are essential for binding to the ATP pocket of protein kinases.

Intermediate in the Synthesis of Ponatinib

A notable example is the use of the methyl analog in the preparation of Ponatinib, a multi-targeted tyrosine kinase inhibitor.[9] Ponatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance to other treatments, including the T315I mutation in the ABL kinase.[10]

Caption: Role of the aniline intermediate in the synthesis of Ponatinib.

Targeting Specific Biological Pathways

The structural motifs derived from this aniline intermediate are instrumental in targeting key signaling pathways implicated in cancer progression.

-

BCR-ABL Kinase: As seen with Ponatinib, derivatives can potently inhibit the constitutively active BCR-ABL kinase, which is the hallmark of CML.[10] These inhibitors block the downstream signaling that leads to uncontrolled cell proliferation and survival.

-

Receptor Tyrosine Kinases (RTKs): This scaffold has been incorporated into inhibitors of various RTKs, such as RET (Rearranged during Transfection).[11] RET fusions and mutations are oncogenic drivers in certain types of thyroid and non-small cell lung cancers.

-

FLT3 and CDK Kinases: The versatility of this intermediate is further demonstrated by its use in developing dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[12] Such compounds are being investigated for the treatment of acute myeloid leukemia (AML).

-

mTOR Pathway: Derivatives have also been explored as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism.[13]

Caption: The central role of the aniline intermediate in developing kinase inhibitors for various signaling pathways.

Conclusion

4-((4-Alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their well-defined structure-activity relationships, coupled with robust synthetic accessibility, have cemented their role as privileged scaffolds in the design of targeted therapies. The insights gained from the extensively studied methyl analog provide a strong foundation for the development of novel therapeutics utilizing this core structure, paving the way for next-generation treatments for cancer and other diseases.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | 630125-91-6 [chemicalbook.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 6. Buy 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline | 694499-26-8 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

Document ID: AN-SP-20251231

Abstract: This document provides a comprehensive guide to the synthesis of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, a critical intermediate in modern pharmaceutical development. The protocol details a robust and scalable two-step synthetic route, commencing with the nucleophilic substitution of a benzylic halide followed by catalytic hydrogenation. We delve into the mechanistic underpinnings of each transformation, providing a rationale for procedural choices and discussing critical process parameters. This guide is intended for researchers, chemists, and process development scientists engaged in medicinal chemistry and active pharmaceutical ingredient (API) synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized aniline derivative of significant interest in drug discovery. Its structure incorporates three key pharmacophores:

-

A trifluoromethyl (CF₃) group: This moiety is a cornerstone of modern medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group enhances the metabolic stability of adjacent functionalities and increases the molecule's lipophilicity, often improving its ability to cross biological membranes.[1][2]

-

An aniline core: A versatile precursor for the formation of amides, ureas, and heterocyclic systems, which are prevalent in biologically active molecules.[3]

-

An ethylpiperazine side chain: This group frequently improves aqueous solubility and provides a basic nitrogen center that can be protonated at physiological pH, facilitating interactions with biological targets.

The primary application of this compound is as a key building block in the synthesis of potent tyrosine kinase inhibitors (TKIs). For instance, it is a pivotal intermediate in the manufacture of Ponatinib, a drug used to treat certain types of leukemia.[4] The precise arrangement of its functional groups is essential for the final drug's efficacy and safety profile.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the benzylic C-N bond and the aniline amine, tracing back to simpler, commercially available precursors. The most direct synthetic strategy involves the formation of the piperazine-benzyl bond, followed by the reduction of a nitro group to the target aniline.

Caption: Retrosynthetic analysis of the target compound.

Recommended Synthetic Protocol

This section details a reliable two-step synthesis. The protocol is optimized for high yield and purity, making it suitable for both laboratory-scale synthesis and process scale-up considerations.

Overall Reaction Scheme

Caption: Two-step synthesis of the target aniline.

Step 1: Synthesis of 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Principle: This step involves a standard nucleophilic substitution (N-alkylation) reaction. The secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild inorganic base is used to neutralize the HBr generated in situ.

| Reagents & Materials | CAS No. | Quantity | Molar Eq. |

| 4-(Bromomethyl)-1-nitro-2-(trifluoromethyl)benzene | 104049-06-1 | 10.0 g | 1.0 |

| 1-Ethylpiperazine | 5308-25-8 | 4.2 g | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 9.7 g | 2.0 |

| Acetonitrile (ACN), anhydrous | 75-05-8 | 100 mL | - |

Protocol:

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with 4-(bromomethyl)-1-nitro-2-(trifluoromethyl)benzene (10.0 g, 1.0 eq) and anhydrous potassium carbonate (9.7 g, 2.0 eq).

-

Add 100 mL of anhydrous acetonitrile.

-

To the stirring suspension, add 1-ethylpiperazine (4.2 g, 1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

-

Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzylic bromide is consumed.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the residue via column chromatography on silica gel (using a gradient of 1-5% methanol in dichloromethane) to yield the product as a yellow oil.

Step 2: Synthesis of this compound

Principle: This transformation is a catalytic hydrogenation. The nitro group is selectively reduced to an amine using hydrogen gas in the presence of a Raney Nickel catalyst. Methanol is an excellent solvent for this reaction, as it readily dissolves the substrate and does not interfere with the catalyst. A similar protocol using the methyl-analog of the starting material has been reported to give quantitative yields.[5][6]

| Reagents & Materials | CAS No. | Quantity | Molar Eq. |

| 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine | 1062621-65-8 | 10.0 g | 1.0 |

| Raney® Nickel (50% slurry in water) | 7440-02-0 | ~1.0 g | 10 wt% |

| Methanol (MeOH) | 67-56-1 | 200 mL | - |

| Hydrogen Gas (H₂) | 1333-74-0 | 50 psi | - |

| Celite® | 61790-53-2 | - | - |

Protocol:

-

Carefully wash the Raney Nickel catalyst (~2 g of slurry, corresponding to ~1.0 g of catalyst) with water and then methanol to remove residual water.

-

In a hydrogenation vessel (e.g., Parr shaker), add the nitro intermediate (10.0 g, 1.0 eq) and methanol (200 mL).

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the washed Raney Nickel catalyst to the vessel.

-

Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50 psi.

-

Stir the suspension vigorously at room temperature for 24 hours.

-

Process Monitoring: The reaction can be monitored by LC-MS for the disappearance of the starting material.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with methanol and not allowed to dry in air. The filter cake should be quenched carefully with water.

-

Wash the filter pad with additional methanol.

-

Concentrate the combined filtrate under reduced pressure to yield the final product, typically as a light yellow solid or oil. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Experimental Workflow and Causality

References

- 1. nbinno.com [nbinno.com]

- 2. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline | 694499-26-8 [chemicalbook.com]

- 6. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

Application Note: A Protocol for the In Vitro Characterization of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Putative Serotonin Receptor Ligand

Abstract

This document provides a comprehensive framework for the initial in vitro evaluation of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. This compound, belonging to a class of trifluoromethylaniline derivatives, is structurally related to molecules patented for their activity as serotonin (5-HT) receptor ligands. Due to the limited publicly available data on this specific molecule, this guide presents a hypothesized, yet scientifically rigorous, approach to characterize its fundamental pharmacological properties. We outline detailed protocols for determining its binding affinity and functional activity, positing the serotonin 2A (5-HT2A) receptor as a representative target. The methodologies include a competitive radioligand binding assay to determine the inhibition constant (Ki) and a cell-based calcium mobilization assay to assess functional agonism or antagonism. These protocols are designed to be self-validating through the inclusion of essential controls and provide a robust foundation for researchers in pharmacology and drug development.

Compound Profile and Handling

This compound is an organic compound featuring a trifluoromethyl group and an ethylpiperazine moiety, structural motifs common in centrally active agents. Its potential as a serotonin receptor ligand is inferred from patents covering structurally similar compounds.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 630125-91-6 | ChemUniverse[1] |

| Molecular Formula | C₁₄H₂₀F₃N₃ | ChemUniverse[1] |

| Molecular Weight | 287.33 g/mol | ChemUniverse[1] |

| Predicted Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers | Inferred from chemical class[2] |

1.1. Preparation of Stock Solutions Proper handling and solubilization are critical for obtaining reliable and reproducible data.

-

Primary Solvent: Use anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10 mM).

-

Procedure:

-

Calculate the mass of the compound required for the desired volume and concentration.

-

Add the compound to a sterile vial and dissolve in the calculated volume of DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming (≤37°C) can be applied if necessary, but the solution should be checked for precipitation upon returning to room temperature.[2]

-

-

Storage: Aliquot the primary stock into smaller volumes to minimize freeze-thaw cycles. Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[2]

Causality Note: DMSO is the recommended solvent due to the predicted low aqueous solubility of this lipophilic organic molecule. Keeping the final DMSO concentration in assays below 0.5% (ideally ≤0.1%) is crucial to prevent solvent-induced artifacts that could affect cell viability or receptor function.

Putative Mechanism of Action & Assay Rationale

Serotonin receptors are a major class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels, making them key targets in drug discovery for neurological and psychiatric disorders.[3] The 5-HT2A receptor, a Gq-coupled GPCR, is a plausible target for this compound class.[4][5] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃), which in turn mobilizes calcium (Ca²⁺) from intracellular stores.[6][7]

This application note details two core assays to characterize the compound's interaction with the 5-HT2A receptor:

-

Radioligand Binding Assay: To quantify the compound's affinity for the receptor.

-

Calcium Mobilization Assay: To measure the functional consequence (agonist or antagonist activity) of this binding.[6][8]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

Application Note & Protocol: Evaluating the Inhibitory Activity of 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline against HER2 Kinase

Abstract

The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogene driver and therapeutic target in various cancers, most notably breast and gastric cancers.[1][2] The development of small molecule kinase inhibitors that target the ATP-binding site of HER2 is a cornerstone of modern cancer therapy. This document provides a comprehensive guide for researchers to evaluate the inhibitory potential of novel compounds against HER2. We present a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC₅₀) of 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline , a compound featuring a scaffold common in potent kinase inhibitors,[3][4] using a robust, luminescence-based in vitro biochemical assay. This guide covers the scientific rationale, a step-by-step experimental workflow, data analysis, and critical safety considerations.

Scientific Background: HER2 Signaling and Inhibition

The HER2 Signaling Cascade

HER2 (also known as ErbB2) is a transmembrane receptor that, upon activation, triggers intracellular signaling cascades promoting cell proliferation, survival, and differentiation.[5] Unlike other members of its family, HER2 has no known direct ligand. Its activation occurs through heterodimerization with other ligand-bound ErbB receptors (like EGFR or HER3) or through homodimerization when HER2 is overexpressed, a common event in cancer cells.[6][7] This dimerization leads to autophosphorylation of tyrosine residues in its intracellular kinase domain, creating docking sites for adaptor proteins and initiating downstream pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/MAPK pathways.[7][8] Dysregulation of this signaling is strongly associated with aggressive tumor growth and poor prognosis.[6]

Caption: The canonical HER2 signaling pathway, initiated by receptor dimerization.

Principles of the ADP-Glo™ Kinase Assay

To quantify the inhibitory effect of a compound on HER2, a robust and sensitive assay is required. While various methods exist (e.g., fluorescence, radiometric), luminescence-based assays offer a superior signal-to-background ratio and a simplified "add-mix-read" format ideal for screening.[9] The ADP-Glo™ Kinase Assay is a premier example.[10] Its principle is based on quantifying the amount of ADP produced during the kinase reaction.

The workflow involves two steps after the initial kinase reaction:

-

Stopping the Kinase Reaction & ATP Depletion: The ADP-Glo™ Reagent is added, which contains a reagent to terminate the kinase activity and an ultra-pure ATPase to deplete all remaining unconsumed ATP.

-

ADP to ATP Conversion & Light Generation: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by HER2 into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes the conversion of luciferin into oxyluciferin, generating a stable, "glow-type" luminescent signal.[11][12]

Crucially, the intensity of the light produced is directly proportional to the amount of ADP formed, and therefore, directly proportional to the HER2 kinase activity.[10] An effective inhibitor will reduce ADP production, leading to a lower luminescent signal.

Compound Profile & Handling

Preparation of Stock Solutions

For accurate and reproducible results, proper handling of the test compound is paramount.

-

Primary Stock (10 mM): Carefully weigh the required amount of the compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Ensure complete dissolution by vortexing.

-

Storage: Aliquot the primary stock into small-volume tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Intermediate Dilutions: On the day of the assay, prepare intermediate dilutions from the primary stock using 100% DMSO.

Safety & Handling Precautions

The trifluoromethyl group is generally stable; however, the overall compound's reactivity and toxicity must be considered.[15]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound and concentrated DMSO stocks in a certified chemical fume hood to avoid inhalation.[16][17]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.[16]

-

Decomposition Hazard: Under conditions of high heat or reaction with strong bases, trifluoromethyl compounds can potentially decompose to release toxic hydrogen fluoride (HF) gas.[15][18] Avoid these conditions.

Protocol: Biochemical IC₅₀ Determination using ADP-Glo™

This protocol is optimized for a 384-well plate format to conserve reagents but can be adapted for 96-well plates.

Materials & Reagents

| Reagent/Material | Recommended Source/Cat. No. |

| Recombinant Human HER2/ErbB2 Kinase | BPS Bioscience #40294, Promega #V2671, or similar |

| Poly(Glu, Tyr) 4:1 Peptide Substrate | BPS Bioscience #40222, Sigma-Aldrich #P0275, or similar |

| ADP-Glo™ Kinase Assay Kit | Promega #V9101 |

| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich #A7699 or similar |

| Dithiothreitol (DTT) | Sigma-Aldrich #D9779 or similar |

| Kinase Buffer (1X) | 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA |

| Test Compound Stock (10 mM in DMSO) | This compound |

| 384-well Low-Volume, White, Flat-Bottom Plates | Corning #3572 or similar |

| Multichannel Pipettes & Automation | Appropriate for 5 µL volumes |

| Plate Luminometer | BMG LABTECH, Promega GloMax®, or similar |

Experimental Workflow

Caption: Workflow for the HER2 biochemical kinase assay.

Step-by-Step Methodology

Causality Insight: The final ATP concentration in the assay should be set at or near the Michaelis constant (Km) for HER2. This ensures the assay is sensitive to ATP-competitive inhibitors and allows for more comparable IC₅₀ values across different studies.[19] The Km of ATP for HER2 is typically in the range of 10-50 µM; we will use 25 µM.

1. Preparation of Reagents (on ice):

-

Complete Kinase Buffer (1X): To the base Kinase Buffer, add DTT to a final concentration of 50 µM.[10]

-

Test Compound Plate: Prepare a serial dilution of the test compound in 100% DMSO. A common scheme is a 10-point, 1:3 dilution series starting from 1 mM. This will yield final assay concentrations from 10 µM down to ~0.5 nM. Remember to include a DMSO-only control.

-

2X Enzyme Solution: Dilute the HER2 kinase stock in 1X Complete Kinase Buffer to a concentration of 2X the final desired amount (e.g., if final is 10 ng/well, prepare at 5 ng/µL). The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption.

-

2X Substrate/ATP Mix: Dilute the Poly(Glu, Tyr) substrate and ATP in 1X Complete Kinase Buffer. For a final concentration of 0.2 mg/mL substrate and 25 µM ATP, prepare this mix at 0.4 mg/mL substrate and 50 µM ATP.

2. Kinase Reaction (Total Volume: 5 µL):

-

Step 2.1: Add 1 µL of the serially diluted test compound or DMSO vehicle to the appropriate wells of a 384-well plate. This results in a final DMSO concentration of 20%, which is high but often necessary for compound solubility in the initial reaction step. Ensure all wells, including controls, have the same final DMSO concentration.

-

Step 2.2: Add 2 µL of the 2X Enzyme Solution to all wells except the "No Enzyme" (background) control. Add 2 µL of 1X Complete Kinase Buffer to the "No Enzyme" wells.

-

Step 2.3: Initiate the reaction by adding 2 µL of the 2X Substrate/ATP Mix to all wells.

-

Step 2.4: Mix the plate gently (e.g., orbital shaker for 30 seconds), cover, and incubate at room temperature for 60 minutes.

3. Luminescence Signal Generation:

-

Step 3.1: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix gently and incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.

-

Step 3.2: Add 10 µL of Kinase Detection Reagent to all wells. Mix gently and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

-

Step 3.3: Measure luminescence using a plate luminometer with an integration time of 0.5-1 second.

Data Analysis and Interpretation

Data Normalization

The raw data is expressed in Relative Light Units (RLU). The first step is to normalize the data by calculating the percent inhibition for each compound concentration.

-

High Control (0% Inhibition): Signal from wells with DMSO vehicle only.

-

Low Control (100% Inhibition): Signal from "No Enzyme" background wells.

The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_LowControl) / (RLU_HighControl - RLU_LowControl))

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor where the response is reduced by half.

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Use a non-linear regression model to fit the data to a sigmoidal dose-response curve (variable slope).

-

Software such as GraphPad Prism, Origin, or R can be used to perform this analysis and calculate the precise IC₅₀ value.[20]

Sample Data & Results

| Compound Conc. (nM) | log[Conc.] | Avg. RLU | % Inhibition |

| 10000 | 4.00 | 15,250 | 98.6% |

| 3333 | 3.52 | 18,300 | 96.2% |

| 1111 | 3.05 | 29,500 | 88.4% |

| 370 | 2.57 | 88,700 | 50.8% |

| 123 | 2.09 | 145,000 | 17.1% |

| 41 | 1.61 | 168,500 | 4.3% |

| 13.7 | 1.14 | 174,800 | 0.7% |

| 4.6 | 0.66 | 176,200 | -0.1% |

| High Control (DMSO) | N/A | 176,000 | 0% |

| Low Control (No Enz) | N/A | 12,000 | 100% |

Based on the sample data, the calculated IC₅₀ value would be approximately 365 nM .

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. scilit.com [scilit.com]

- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HER2 - Wikipedia [en.wikipedia.org]

- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com.br [promega.com.br]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 630125-91-6 [chemicalbook.com]

- 14. chemuniverse.com [chemuniverse.com]

- 15. benchchem.com [benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note & Protocols: Characterizing 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline as a Novel mTOR Inhibitor

Introduction: The Central Role of mTOR in Cellular Homeostasis and Disease

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates a complex array of intracellular and extracellular signals, including growth factors, amino acids, cellular energy levels, and stress, to orchestrate cellular responses.[2][3] It exists in two functionally distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4]

-

mTORC1 , the better-characterized complex, is sensitive to the allosteric inhibitor rapamycin and plays a critical role in promoting anabolic processes.[2][4] Upon activation, mTORC1 phosphorylates key downstream effectors, including p70 S6 Kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to stimulate protein synthesis, lipid biogenesis, and suppress autophagy.[3][4][5]

-

mTORC2 is generally considered rapamycin-insensitive and is crucial for activating Akt, regulating cytoskeletal organization, and controlling cell survival.[2][3]

Given its pivotal role, dysregulation of the mTOR pathway is implicated in a multitude of human diseases, most notably cancer, but also diabetes, neurodegeneration, and cardiovascular disease.[1][6] This has established mTOR as a high-priority target for therapeutic intervention.[6][7] The development of small molecule inhibitors that target the ATP-binding site of the mTOR kinase domain has been a major focus of drug discovery, as these can inhibit both mTORC1 and mTORC2 activity.

This application note provides a detailed guide for the initial characterization of a novel putative mTOR inhibitor, 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (hereafter referred to as Compound-X). While structurally related to intermediates used in the synthesis of known kinase inhibitors, the specific activity of Compound-X against mTOR requires empirical validation.[8][9][10] We present two core protocols: a cell-based assay to determine the half-maximal inhibitory concentration (IC50) and a Western blot analysis to verify the on-target effect by monitoring the phosphorylation status of key mTORC1 downstream effectors.

The mTOR Signaling Cascade: A Visual Overview

The following diagram illustrates the central position of mTORC1 and mTORC2 in the signaling network, integrating upstream signals from growth factors (via the PI3K/Akt pathway) and nutrients to control key cellular processes.[3][4][6]

Caption: The PI3K/Akt/mTOR signaling pathway.

Part 1: Cellular IC50 Determination via Cell Viability Assay

Rationale

The initial step in characterizing a novel inhibitor is to determine its potency in a cellular context. The IC50 value represents the concentration of the inhibitor required to reduce a biological process—in this case, cell proliferation—by 50%.[11] This provides a quantitative measure of the compound's effectiveness. We will use a cancer cell line known for its dependence on the PI3K/Akt/mTOR pathway, such as the prostate cancer cell line PC-3 or the breast cancer cell line MCF-7, which exhibit constitutive pathway activation.[12][] The assay will measure cell viability after a fixed incubation period with a serial dilution of Compound-X.

Materials

-

Compound-X (this compound) : Dissolved in 100% DMSO to create a 10 mM stock solution. Store at -20°C.

-

Cell Line : PC-3 or MCF-7 cells.

-

Culture Medium : RPMI-1640 (for PC-3) or DMEM (for MCF-7), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents : 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO (cell culture grade).

-

Assay Kit : CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

-

Equipment : 96-well clear-bottom, white-walled tissue culture plates, multichannel pipette, luminometer, CO2 incubator (37°C, 5% CO2).

Experimental Protocol

-

Cell Seeding :

-

Culture cells to ~80% confluency.

-

Trypsinize, neutralize, and count the cells.

-

Seed 5,000 cells in 100 µL of culture medium per well into a 96-well plate.

-

Leave the outermost wells filled with 100 µL of PBS to minimize edge effects.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[14]

-

-

Compound Preparation and Treatment :

-

Prepare a serial dilution of Compound-X in culture medium. Start with a 2X concentration series (e.g., from 20 µM down to ~0.1 nM). A typical 8-point dilution series is recommended.

-

Include a "vehicle control" (0.1% DMSO in medium) and a "no-cell" control (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the corresponding wells.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

-

Viability Measurement :

-

Equilibrate the plate and the viability assay reagent to room temperature.

-

Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis :

-

Subtract the average background luminescence (no-cell control) from all other readings.

-

Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

-

Plot the normalized viability (%) against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (four-parameter logistic curve) to fit the data and calculate the IC50 value.[15]

-

Example Data Presentation

| Compound-X Conc. (nM) | Log Concentration | % Viability (Normalized) |

| 10000 | 4.00 | 5.2 |

| 3333 | 3.52 | 8.1 |

| 1111 | 3.05 | 15.6 |

| 370 | 2.57 | 35.4 |

| 123 | 2.09 | 51.3 |

| 41 | 1.61 | 78.9 |

| 13.7 | 1.14 | 95.1 |

| 0 | - | 100.0 |

Calculated IC50: 128 nM

Part 2: On-Target Verification via Western Blot Analysis

Rationale